molecular formula C15H21FN2O3 B15500450 Tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B15500450
M. Wt: 296.34 g/mol
InChI Key: QDVKVLLYZQDEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and building block for the development of novel therapeutic agents. Its primary research value lies in its structural similarity to compounds investigated as potential treatments for neurodegenerative diseases. The pyrrolidine scaffold is a common pharmacophore found in inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathogenesis of conditions such as Parkinson's and Alzheimer's disease . The 2-amino-4-fluorophenoxy moiety and the tert-butoxycarbonyl (Boc) protecting group make this compound a versatile precursor for further chemical manipulation, enabling researchers to explore structure-activity relationships and optimize drug-like properties . Furthermore, structurally related pyrrolidine compounds have been identified as potent and selective agonists for the 5-HT2C serotonin receptor . Activation of this receptor is a promising therapeutic strategy for treating obesity, schizophrenia, and other central nervous system disorders, highlighting the potential of this compound class in neuropharmacology research. The presence of the Boc-protected amine and the aromatic amino group allows for selective deprotection and functionalization, facilitating the synthesis of targeted compound libraries for high-throughput screening and lead optimization. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKVLLYZQDEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound shares a common pyrrolidine-1-carboxylate backbone with several analogs. Key structural differences arise from substituents on the pyrrolidine ring and the aromatic moiety:

Compound Name Substituents Key Structural Features Reference
Tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate 2-amino-4-fluorophenoxy Amino group enhances hydrogen bonding; fluorine improves metabolic stability. -
Tert-butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate 3-chloro-4-fluorophenylsulfanyl methyl Sulfur atom increases lipophilicity; chloro/fluoro substituents enhance electrophilicity.
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Isoquinoline and 4-chloro-3-hydroxyphenyl groups Extended aromatic system may improve π-π stacking; hydroxyl group introduces polarity.
Tert-butyl 3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate Triazole and dichlorobenzyloxy groups Triazole enhances rigidity; dichlorobenzyloxy increases steric bulk and halogen interactions.
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate Difluoro and hydroxymethyl groups Fluorine atoms reduce basicity; hydroxymethyl improves solubility.

Physicochemical Properties

  • Physical State :
    • Liquid analogs (e.g., Compound Ie) exhibit lower melting points due to flexible sulfur linkages .
    • Solid analogs (e.g., Compound 35) benefit from crystalline aromatic systems .
  • Solubility : Hydroxyl or hydroxymethyl groups (e.g., ) enhance aqueous solubility, whereas halogenated aromatics (e.g., ) increase lipophilicity .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves:
  • Pyrrolidine ring formation : Cyclization of precursors like amines and dihaloalkanes under basic conditions.
  • Functionalization : Introducing the 2-amino-4-fluorophenoxy group via nucleophilic aromatic substitution (SNAr) or coupling reactions.
  • Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection (e.g., HCl in dioxane).
    Reaction conditions (solvents like THF or DMF, temperatures between 0°C–80°C) are critical for yield optimization. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., Boc group at δ ~1.4 ppm, aromatic protons at δ 6.5–7.5 ppm). ³¹P NMR may detect phosphorylated intermediates.
  • Mass Spectrometry (HRMS/ESI-MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry if crystals are obtainable.
    For rotameric mixtures (common in pyrrolidine derivatives), variable-temperature NMR or 2D experiments (COSY, NOESY) clarify dynamic behavior .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying conditions?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance SNAr efficiency.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling steps.
  • Temperature Control : Lower temps (0–25°C) reduce side reactions in sensitive steps.
  • Workflow Automation : High-throughput screening identifies optimal molar ratios and reaction times.
    Post-reaction purification (flash chromatography, recrystallization) minimizes impurities. Yield improvements from 42% to >70% have been reported via iterative condition refinement .

Q. How are contradictions between spectroscopic data and expected structures resolved?

  • Methodological Answer :
  • Dynamic Effects : Rotamers (e.g., Boc group conformers) cause split NMR peaks. Use deuterated solvents at elevated temps to coalesce signals.
  • Isotopic Labeling : ¹⁵N/¹⁹F labeling clarifies ambiguous assignments in crowded spectral regions.
  • Computational Validation : Density Functional Theory (DFT) simulations predict NMR shifts and compare with experimental data.
    Discrepancies between MS and theoretical masses often trace to adducts (e.g., Na⁺/K⁺), addressed via ion-source parameter adjustments .

Q. What strategies ensure enantiomeric purity in stereoselective synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (R)-pyrrolidine-1-carboxylate) to control stereochemistry.
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps enforce enantioselectivity.
  • Chiral HPLC : Post-synthesis purification with columns like Chiralpak® IA/IB resolves racemic mixtures.
    Optical rotation and circular dichroism (CD) verify enantiopurity, critical for biological activity studies .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replacing fluorine with Cl/CF₃, varying amino group protecting groups).
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) to quantify IC₅₀ values.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to guide rational design.
  • Pharmacokinetic Profiling : Assess solubility (LogP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models).
    SAR data from related pyrrolidine derivatives show fluorophenoxy groups enhance target affinity by 3–5-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.